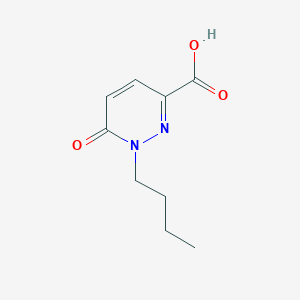

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring with a butyl group and a carboxylic acid functional group.

Méthodes De Préparation

The synthesis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves several steps. One common method includes the reaction of a suitable pyridazine precursor with butylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or free acids.

Applications De Recherche Scientifique

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound has a methyl group instead of a butyl group, which may result in different chemical and biological properties.

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: This ester derivative may have different solubility and stability characteristics compared to the parent compound.

Activité Biologique

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS Number: 103854-71-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's structure, synthesis, and notable biological effects, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- IUPAC Name : this compound

- PubChem CID : 1965473

The compound features a pyridazine ring with a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. A study published in September 2023 demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in models of acute lung injury and sepsis. The optimal compound showed reduced levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of dihydropyridazine compounds possess antibacterial properties against various pathogens. For instance, compounds related to 1-butyl-6-oxo have shown effectiveness against Gram-positive bacteria, suggesting their potential use in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Notably, it has been reported that certain derivatives exhibit antiproliferative effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in tumor cells .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in ALI models | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induced apoptosis in cancer cell lines |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of sepsis, researchers administered various dosages of 1-butyl-6-oxo derivatives. The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses effectively .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the base structure enhanced antibacterial efficacy significantly, making them candidates for further development as antimicrobial agents .

Propriétés

IUPAC Name |

1-butyl-6-oxopyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)5-4-7(10-11)9(13)14/h4-5H,2-3,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLRCBYUYKMLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365730 |

Source

|

| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-71-3 |

Source

|

| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.